Sucralfate

Catalog No.
S544078
CAS No.
54182-58-0
M.F
C12H54Al16O75S8
M. Wt
2086.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralfate

CAS Number

54182-58-0

Product Name

Sucralfate

Molecular Formula

C12H54Al16O75S8

Molecular Weight

2086.67

InChI

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1

InChI Key

DTULOKYBGCTCFP-QRLOXDDHSA-A

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Solubility

Soluble in DMSO

Synonyms

Sucralfate

Description

The exact mass of the compound Sucralfate is 2085.5223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Topical Use for Epithelial Wound Healing

Studies suggest sucralfate might promote healing in various epithelial wounds, including ulcers, dermatitis, mucositis, and burns []. Its mechanism involves forming a protective layer over the wound bed, stimulating the production of bicarbonate (which neutralizes stomach acid), and potentially exhibiting anti-inflammatory and tissue regeneration properties. Research has shown promise in treating diabetic foot ulcers, a complication with significant morbidity. For instance, a study combined topical sucralfate with platelet-rich plasma therapy and observed improved healing compared to either treatment alone or conventional methods.

Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract, including duodenal and gastric ulcers, gastroesophageal reflux disease, and radiation proctitis. It acts locally in the gastrointestinal tract without significant systemic absorption, making it a preferred option for patients with specific gastrointestinal conditions. Sucralfate is a complex of sucrose octasulfate and aluminum hydroxide, which forms a viscous gel-like substance in the acidic environment of the stomach, providing a protective barrier over ulcerated tissues and promoting healing .

Sucralfate's mechanism of action is not fully understood, but it's believed to involve several factors []:

  • Barrier formation: As mentioned earlier, sucralfate reacts with gastric acid and exudates to form a paste that adheres to the ulcer. This paste acts as a physical barrier, protecting the ulcer from further damage by stomach acid and digestive enzymes.
  • Increased prostaglandin synthesis: Sucralfate may stimulate the production of prostaglandins, which are natural substances that promote healing and protect the stomach lining.
  • Anti-secretory effects: Some studies suggest sucralfate might have mild anti-secretory properties, meaning it could slightly reduce stomach acid production [].
In the acidic environment of the stomach. Upon exposure to hydrochloric acid (pH < 4), sucralfate dissociates into sucrose octasulfate and aluminum hydroxide. This reaction results in the formation of a cross-linked viscous gel that adheres to ulcer surfaces, effectively creating a physical barrier against gastric acid, pepsin, and bile salts . The gel-like complex also prevents the back diffusion of hydrogen ions, thereby reducing acidity at the ulcer site .

The biological activity of sucralfate is characterized by several mechanisms:

  • Barrier Formation: Sucralfate binds to proteins such as albumin and fibrinogen at the ulcer site, forming stable complexes that protect against further damage from gastric acid and digestive enzymes .
  • Acid Buffering: It acts as an acid buffer for up to 6-8 hours after administration, helping to maintain a less acidic environment at the ulcer surface .
  • Stimulation of Mucosal Defense: Sucralfate promotes the secretion of protective mucus and bicarbonate in the gastrointestinal tract, enhancing mucosal defenses against injury .
  • Inhibition of Pepsin Activity: By adsorbing pepsin, sucralfate reduces its concentration at the ulcer site, further protecting the mucosa from damage .

The synthesis of sucralfate involves a chemical reaction between sodium sucrose sulfate and basic polyaluminum chloride. The process typically includes:

  • Preparation of Basic Polyaluminum Chloride: This is achieved by dissolving aluminum hydroxide in hydrochloric acid to form a solution with controlled pH.
  • Reaction with Sodium Sucrose Sulfate: The sodium sucrose sulfate is added to the basic polyaluminum chloride solution under controlled conditions to facilitate the formation of sucralfate.
  • Purification: The resulting product is purified through various methods, including filtration and drying, to obtain sucralfate in its final form .

Sucralfate has several clinical applications:

  • Treatment of Ulcers: It is primarily used for treating duodenal ulcers and gastric ulcers.
  • Gastroesophageal Reflux Disease: Sucralfate can help manage symptoms associated with gastroesophageal reflux disease.
  • Radiation Proctitis: It is effective in treating inflammation and bleeding caused by radiation therapy in pelvic cancers.
  • Prevention of Stress Ulcers: Sucralfate is employed prophylactically in hospitalized patients at risk for stress-related mucosal disease .

Sucralfate has been shown to interact with various medications, affecting their absorption and efficacy. Notable interactions include:

  • Decreased Absorption of Other Drugs: Sucralfate can reduce the absorption of drugs such as digoxin, levothyroxine, phenytoin, and certain antibiotics (e.g., quinolones) due to its binding properties. A gap of at least two hours is recommended between administering these medications and sucralfate .
  • Aluminum Toxicity Risk: In patients with renal impairment, there is an increased risk of aluminum toxicity due to enhanced absorption of aluminum from sucralfate .
  • Effect on Bicarbonate Secretion: Sucralfate may increase bicarbonate output from gastric mucosa, which can influence gastric pH levels and affect drug absorption indirectly .

Sucralfate shares similarities with several other compounds used for gastrointestinal protection or ulcer treatment. Here are some notable comparisons:

CompoundCompositionMechanism of ActionUnique Features
Aluminum HydroxideAluminum hydroxideNeutralizes stomach acidPrimarily an antacid; does not form a protective barrier like sucralfate.
Bismuth SubsalicylateBismuth subsalicylateCoats ulcers; has antimicrobial propertiesProvides additional antimicrobial effects; used for traveler's diarrhea.
MisoprostolSynthetic prostaglandin E1 analogueIncreases mucus production; decreases acid secretionUsed primarily for preventing NSAID-induced ulcers; different mechanism targeting prostaglandins.
OmeprazoleProton pump inhibitorInhibits gastric acid secretionReduces acid production rather than providing a physical barrier.
RanitidineHistamine H2 receptor antagonistDecreases gastric acid secretionSimilar use but works systemically rather than locally like sucralfate.

Sucralfate's unique mechanism lies in its ability to form a protective gel over ulcerated areas while maintaining local action without significant systemic absorption, differentiating it from other compounds that either neutralize acid or inhibit its production .

The development of sucralfate traces its origins to comprehensive academic research spanning several decades, beginning with fundamental investigations into gastric physiology and mucosal protection mechanisms. The theoretical foundation for sucralfate emerged from early twentieth-century research, particularly the 1907 theory of mucoprotection by gastric mucus, which sparked investigational interests in gastric mucus and subsequent discovery of mucin and mucoids. Between 1911 and 1918, extensive efforts to decipher mucin's structure led researchers to conclude in 1920 that the theory of mucoprotection by gastric mucus was established as fact.

The period from the 1930s through the 1950s was dominated by research focused on deciphering the physiologic performance of gastric mucin and its clinical applications for peptic ulcer treatment. A pivotal discovery occurred in 1932 when Babkin and Komarov identified the pepsin-suppressing activity of chondroitin sulfate contained in gastric mucus, suggesting that this moiety might constitute one of the defensive factors. They also recognized the possibility that drugs capable of enhancing defensive factors could prove useful when applied to peptic ulcer disease treatment.

Sucralfate was formally introduced in Japan as a selective ulcer-protecting agent in 1968, representing the culmination of academic quests dating from 1772 that sought to understand why the stomach did not digest itself. The development in Japan occurred through systematic academic efforts that expanded from sulfonated polysaccharides to sulfonated analogs of oligosaccharides, disaccharides, and monosaccharides. In 1966, this research led to the synthesis of octasulfonated sucrose, whose aluminum hydroxide salt was designated as sucralfate.

The compound's international development followed a distinct timeline, with regulatory approval for human use first obtained in Japan in 1968. The 1969 United States Patent on sucralfate was followed thirteen years later with the 1982 United States Food and Drug Administration approved New Drug Application for sucralfate solid dose form. Subsequently, in 1993, the Food and Drug Administration approved a ten percent suspension formulation for duodenal ulcer treatment.

Sucralfate represents a complex aluminum-containing pharmaceutical compound whose molecular formula has been reported with significant variations across scientific literature, reflecting the inherent complexity of its coordination structure [1] [2]. The most commonly cited molecular formula is C₁₂H₃₀Al₈O₅₁S₈, representing the basic aluminum salt of sucrose octasulfate with a molecular weight of approximately 1462.657 grams per mole [1]. However, alternative formulations have been documented, including C₁₂H₅₄Al₁₆O₇₅S₈ with a molecular weight of 2086.67 grams per mole, indicating the presence of additional aluminum hydroxide units and variable hydration states [32].

The coordination chemistry of sucralfate involves a sophisticated arrangement where aluminum centers form coordination bonds with both hydroxide groups and sulfate moieties of the sucrose octasulfate backbone [4] [7]. The aluminum atoms exist primarily in octahedral coordination environments, forming Al(OH)₆ units that bridge through hydroxide groups to create a three-dimensional network structure [17] [13]. This coordination framework results in a basic aluminum salt where the negatively charged sucrose octasulfate units are electrostatically balanced by positively charged aluminum hydroxide complexes [6] [7].

The United States Pharmacopeia defines sucralfate with the empirical formula Al₈(OH)₁₆(C₁₂H₁₄O₃₅S₈)[Al(OH)₃]ₓ[H₂O]ᵧ, where x ranges from 8 to 10 and y ranges from 22 to 31, emphasizing the variable stoichiometry inherent in this coordination complex [11] [28]. This variability reflects the non-stoichiometric nature of the aluminum hydroxide coordination, where additional aluminum hydroxide units can incorporate into the structure through bridging hydroxide groups [4] [13].

SourceMolecular FormulaMolecular Weight (g/mol)
ChemSpider [1]C₁₂H₃₀Al₈O₅₁S₈1462.657
Chemical Book [2]C₁₁H₅₂Al₁₆O₇₅S₈⁻¹⁶2072.71
USP Monograph [11] [28]Al₈(OH)₁₆(C₁₂H₁₄O₃₅S₈)[Al(OH)₃]ₓ[H₂O]ᵧVariable (x=8-10, y=22-31)
PubChem Technical Grade [5]C₁₂H₇₈Al₁₆O₇₅S₈2110.9
Merck Index [32]C₁₂H₅₄Al₁₆O₇₅S₈2086.67

Aluminum-Sucrose Octasulfate Coordination Complex

The aluminum-sucrose octasulfate coordination complex represents the fundamental structural unit of sucralfate, characterized by the formation of polyvalent bridges between negatively charged sucrose octasulfate polyanions and positively charged aluminum hydroxide species [7] [4]. The sucrose octasulfate component consists of a disaccharide backbone where sucrose has been modified through sulfation at eight hydroxyl positions, creating a highly negatively charged molecule with sulfate groups positioned at the 1, 3, 4, and 6 positions of both the glucose and fructose moieties [3] [8].

The coordination between aluminum and sucrose octasulfate occurs through multiple binding modes, including direct coordination of sulfate oxygen atoms to aluminum centers and bridging interactions through hydroxide groups [13] [17]. Nuclear magnetic resonance studies have revealed that aluminum exists in multiple coordination environments within the complex, with the predominant species being six-coordinate aluminum in octahedral Al(OH)₆ units [17] [13]. These octahedral units link together through corner-sharing and edge-sharing arrangements, forming extended aluminum hydroxide networks that encapsulate the sucrose octasulfate units [4] [13].

The coordination complex exhibits a gel-like structure in aqueous environments, where the aluminum hydroxide framework provides mechanical stability while the sucrose octasulfate units contribute to the overall negative charge and hydrophilic character [8] [33]. The formation of this coordination complex results in a material with unique adhesive properties, allowing it to bind strongly to proteinaceous surfaces through electrostatic interactions [7] [4]. The aluminum to sucrose octasulfate ratio varies depending on preparation conditions and hydration state, with reported ratios ranging from 8:1 to 16:1 aluminum to sucrose units [1] [2].

The coordination complex demonstrates pH-dependent stability, with dissociation occurring under strongly acidic conditions to release aluminum ions and sucrose octasulfate anions [13] [17]. This pH-responsive behavior is attributed to the protonation of hydroxide bridges at low pH values, leading to disruption of the aluminum hydroxide network and subsequent release of the constituent components [4] [33].

ParameterValue/RangeReference Standard
Aluminum Content (%)20.69% [32]Based on empirical formula
Sucrose Octasulfate Content (%)30.0-38.0% [11] [28]USP requirement
Aluminum Coordination EnvironmentOctahedral Al(OH)₆ units [13] [17]NMR analysis
Hydration State Variable (x)8 to 10 [11] [28]USP monograph
Hydration State Variable (y)22 to 31 [11] [28]USP monograph
Aluminum to Sucrose Ratio8:1 to 16:1 (variable) [1] [2]Literature compilation

Solid-State Structural Analysis via X-ray Diffraction and Nuclear Magnetic Resonance

Solid-state structural characterization of sucralfate has been accomplished through advanced X-ray diffraction and nuclear magnetic resonance techniques, revealing significant insights into its amorphous nature and local structural organization [15] [17]. X-ray diffraction analysis consistently demonstrates that sucralfate exists predominantly in an amorphous state, lacking long-range crystalline order typical of well-defined crystal structures [16] [15]. The powder diffraction patterns show broad, diffuse scattering features characteristic of amorphous materials, with no sharp Bragg reflections that would indicate crystalline phases [16] [30].

Advanced solid-state nuclear magnetic resonance spectroscopy has provided detailed information about the local atomic environments within sucralfate [17] [13]. Aluminum-27 magic angle spinning nuclear magnetic resonance reveals multiple aluminum environments, with the predominant signal corresponding to octahedral aluminum in Al(OH)₆ coordination [17] [13]. Multi-quantum magic angle spinning nuclear magnetic resonance experiments have identified at least two distinct aluminum environments, suggesting structural heterogeneity within the amorphous matrix [17] [13].

Proton nuclear magnetic resonance studies using double-quantum single-quantum correlation experiments have elucidated the hydrogen bonding networks within sucralfate, demonstrating extensive hydroxide bridging between aluminum centers [17] [13]. These experiments reveal that water molecules and hydroxide groups participate in complex hydrogen bonding arrangements that stabilize the overall structure [17] [20]. The nuclear magnetic resonance data indicate that the aluminum hydroxide framework forms through condensation reactions that create bridging hydroxide groups between adjacent aluminum centers [17] [13].

Synchrotron X-ray diffraction techniques have been employed to investigate the structural response of sucralfate to thermal treatment and chemical modification [15] [16]. These high-resolution measurements reveal subtle changes in the local atomic arrangements upon heating, suggesting that thermal treatment can induce partial ordering within the amorphous matrix [15] [16]. The combination of X-ray diffraction and nuclear magnetic resonance techniques has established that sucralfate exists as a disordered network structure where aluminum hydroxide clusters are linked through the sucrose octasulfate backbone [17] [13].

Carbon-13 solid-state nuclear magnetic resonance analysis of the sucrose octasulfate component reveals that the carbohydrate backbone retains its basic disaccharide structure within the coordination complex [17] [29]. The chemical shifts of carbon atoms in the sucrose moiety are modified compared to free sucrose, indicating coordination effects from the aluminum hydroxide framework [17] [29]. These spectroscopic studies collectively demonstrate that sucralfate possesses a complex, hierarchical structure where local coordination environments are well-defined despite the absence of long-range crystalline order [17] [13].

Polymorphism and Hydration States

Sucralfate exhibits polymorphism through the existence of at least two distinct structural forms, designated as Form I and Form II, which differ significantly in their aluminum coordination environments and hydration states [10] [17]. Advanced nuclear magnetic resonance characterization has revealed that these polymorphic forms arise from variations in the aluminum hydroxide network structure and the degree of hydration within the coordination complex [17] [13]. Form I, corresponding to the European pharmaceutical standard, demonstrates faster acid-induced disruption compared to Form II, indicating fundamental differences in structural stability [10] [17].

The polymorphic variations in sucralfate are primarily attributed to different arrangements of aluminum hydroxide units within the coordination framework [17] [13]. Nuclear magnetic resonance studies show that Form I contains aluminum environments with greater structural disorder, reflected in broader aluminum-27 resonances and different quadrupolar coupling parameters [17] [13]. Form II exhibits more ordered aluminum coordination environments, suggesting a more condensed aluminum hydroxide network structure [17] [13]. These structural differences result in distinct pharmacological properties, with Form I showing enhanced acid responsiveness due to its less stable aluminum framework [10] [17].

Hydration plays a critical role in determining the structural properties and polymorphic behavior of sucralfate [20] [17]. Differential scanning calorimetry studies have identified multiple water environments within sucralfate samples, including bound water coordinated to aluminum centers and free water occupying interstitial spaces [20] [17]. The total water content significantly influences the physical properties of sucralfate, with a boundary value identified at approximately 42% water content by weight [20]. Below this threshold, only bound water is present, while above this value, additional free water contributes to the overall hydration [20].

The relationship between hydration state and structural organization has been investigated through systematic dehydration studies using thermal analysis and spectroscopic techniques [20] [17]. Controlled removal of water through microwave drying reveals that the aluminum coordination environment undergoes progressive changes as hydration decreases [20] [17]. At low hydration levels, the aluminum hydroxide network becomes more condensed through elimination of bridging water molecules, leading to enhanced structural stability [20] [17].

Infrared spectroscopy has been employed to monitor changes in the coordination environment as a function of hydration state [20] [23]. The strength of coordination between sulfate anions and aluminum hydroxide species depends critically on the residual water content, with lower hydration levels promoting stronger aluminum-sulfate interactions [20] [23]. These studies demonstrate that the polymorphic forms of sucralfate can be interconverted through controlled hydration and dehydration processes, providing insight into the structural flexibility of this coordination complex [20] [17].

PropertyValueReference
AppearanceAmorphous powder [2] [8]Multiple sources
ColorWhite to whitish [2] [8]Chemical characterization
Melting Point>220°C (decomposition) [2] [8]Thermal analysis
Water SolubilityPractically insoluble [2] [8]Pharmacopeial standards
Critical Hydration Threshold42% w/w water content [20]Thermal analysis
Polymorphic FormsForm I and Form II [10] [17]Nuclear magnetic resonance
Aluminum EnvironmentsMultiple octahedral sites [17] [13]Nuclear magnetic resonance

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

2085.5223

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Warnings

THE OVERALL INCIDENCE OF ADVERSE REACTIONS WAS 4.7% INVOLVING 2,500 PATIENTS. THE MOST COMMON SIDE EFFECT WAS CONSTIPATION (2.2%). THE INCIDENCE AND TYPE OF ALL OTHER UNTOWARD EFFECTS (NO SINGLE REACTION OCCURRED IN MORE THAN 0.3% OF PATIENTS) WERE SIMILAR TO THOSE OBSERVED IN PLACEBO GROUPS.
Because of the potential of sucralfate to alter the absorption of some drugs from the GI tract, separate administration of sucralfate and other drugs should be considered during concomitant therapy when alterations in bioavailablility of the other drug(s) are believed to be critical. Concomitant sucralfate, presumably because of its aluminum content, decreases GI absorption of ciprofloxacin and may result in substantial (eg, 50%) decreases in serum concentrations of the anti-infective. Patients probably should be instructed not to ingest sucralfate concomitantly with, or within 2 hours of, a ciprofloxacin dose.

Biological Half Life

In animals, the elimination half-life of sucrose sulfate ranges from 6-20 hrs.

Analytic Laboratory Methods

Samples containing aluminum and its compounds are analyzed using Flame Atomic Absorption, at a wave length of 309.3 nm. Sample preparation includes filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 2 ug/sample and precision (relative standard deviation) of 0.03 over a range of 50 to 5000 ug/sample.
Air samples containing aluminum are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 308.2nm . An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 14 ng/ml, a sensitivity of 0.23 ug/ml , and a precision (relative standard deviation) of 0.092 at 2.5 ug/filter. /Total aluminum/
Eriochrome cyanide R dye, is used to produce a red to pink complex with maximum absorption at 535 nm. The intensity of the developed color is influenced by aluminum concentration. The optimum aluminum range lies between 20 and 300 ug/l. Primary interferences are caused by iron, manganese, fluoride and polyphosphate. For a sample of 520 ug/l the relative standard deviation was 34.4%. /Total aluminum/
Samples containing microquantities of aluminum are analyzed using electrothermal atomic absorption spectrometry at a wavelength of 309.3 nm. This method has an estimated detection limit of 3.0 ug/l, an optimum concentration range of 20-200 ug/l, and a relative standard deviation of 4.0%. /Total aluminum/
Inductively coupled plasma-atomic emission spectrometric (ICP-AES) method for trace element analysis of water and wastes. This method /is used/ for determination of total /aluminum/ in drinking water, surface water, domestic and industrial wastewaters. Samples are nebulized and transported to the plasma torch. Characteristic atomic-line emission spectra are produced. Spectral interferences are primary interferences encountered, which can be minimized by judicious wavelength selection, interelement factors and background correction. Estimated instrumental detection limit for total aluminum is 45 mg/l with recommended wavelength of 308.215 nm. /Total aluminum/

Clinical Laboratory Methods

Urine samples containing aluminum and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 308.2 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample and a precision (relative standard deviation) of 0.088 over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Total aluminum/

Interactions

BECAUSE THE SIMULTANEOUS ADMINISTRATION OF ANTACIDS MAY INTERFERE WITH THE ACTION OF SUCRALFATE, AT LEAST 30 MINUTES SHOULD ELAPSE BETWEEN THE ADMIN OF ANTACID AND SUCRALFATE. ... ALLEGED TO INTERFERE WITH THE ABSORPTION OF TETRACYCLINES.
Sucralfate may inhibit the absorption of warfarin and possibly other oral anticoagulants. When a 59 yr old man on chronic warfarin therapy (prothrombin times, 26 to 29 seconds) developed upper gastrointestinal bleeding, the warfarin was stopped and sucralfate started. When the warfarin was restarted and given at the same time as the sucralfate, the prothrombin time was subtherapeutic (12.5 to 14.5 sec). Discontinuation of the sucralfate was accompanied by a return of the previous hypothrombinemic response to warfarin. It seems likely that the sucralfate reduced the effect of warfarin in this patient. However, few conclusions can be drawn from a single case report.
Studies in animals have shown that concomitant administration of sucralfate with digoxin, phenytoin, or tetracycline results in a reduction in bioavailability of these drugs. These interactions appear to be nonsystemic in origin, apparently resulting from binding of these agents to sucralfate in the GI tract. Although the clinical importance of these findings has not been determined in humans, it has been suggested that sucralfate be given 2 hours before or after any of these drugs.
In doses of 25, 50, 100, 200, 400 & 800 mg/kg given 1.5 hr before the oral admin of 3 g/kg ethanol, sucralfate inhibited the development of erosions by 36, 62, 72, 90 and 100 percent, respectively. Results suggest that sucralfate protects the gastric mucosa against ethanol-induced damage by enhancing mucosal resistance.
For more Interactions (Complete) data for SUCRALFATE (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Maton PN. Profile and assessment of GERD pharmacotherapy. Cleve Clin J Med. 2003 Nov;70 Suppl 5:S51-70. doi: 10.3949/ccjm.70.suppl_5.s51. PMID: 14705381.

2. Mendenhall WM, McKibben BT, Hoppe BS, Nichols RC, Henderson RH, Mendenhall NP. Management of radiation proctitis. Am J Clin Oncol. 2014 Oct;37(5):517-23. doi: 10.1097/COC.0b013e318271b1aa. PMID: 23241500.

3. Hixson LJ, Kelley CL, Jones WN, Tuohy CD. Current trends in the pharmacotherapy for peptic ulcer disease. Arch Intern Med. 1992 Apr;152(4):726-32. PMID: 1558429.

4. Hunt RH. Treatment of peptic ulcer disease with sucralfate: a review. Am J Med. 1991 Aug 8;91(2A):102S-106S. doi: 10.1016/0002-9343(91)90459-b. PMID: 1882894.

5. Fashner J, Gitu AC. Diagnosis and Treatment of Peptic Ulcer Disease and H. pylori Infection. Am Fam Physician. 2015 Feb 15;91(4):236-42. PMID: 25955624.

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